(5,6-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-8-yl)methanol
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Overview
Description
(5,6-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-8-yl)methanol is a synthetic compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The compound’s structure includes a tetrahydroisoquinoline core, which is a common scaffold in many natural and synthetic bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5,6-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-8-yl)methanol typically involves the cyclization of phenylethylamine derivatives. One common method is the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline core . The reaction conditions often include the use of hydrochloric acid at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and purification methods are critical factors in industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
(5,6-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-8-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted tetrahydroisoquinolines, quinolines, and other derivatives depending on the reaction conditions and reagents used .
Scientific Research Applications
(5,6-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-8-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential neuroprotective and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurodegenerative diseases and other medical conditions.
Mechanism of Action
The mechanism of action of (5,6-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-8-yl)methanol involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating neurotransmitter systems, inhibiting enzymes involved in inflammation, and protecting neurons from oxidative stress . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A simpler analog with similar biological activities.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Another analog with additional methoxy groups.
2-Methyl-1,2,3,4-tetrahydroisoquinoline: A methylated derivative with distinct properties.
Uniqueness
(5,6-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-8-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and methyl groups contribute to its stability and reactivity, making it a valuable compound in various research fields .
Properties
CAS No. |
87664-90-2 |
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Molecular Formula |
C13H19NO3 |
Molecular Weight |
237.29 g/mol |
IUPAC Name |
(5,6-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-8-yl)methanol |
InChI |
InChI=1S/C13H19NO3/c1-14-5-4-10-11(7-14)9(8-15)6-12(16-2)13(10)17-3/h6,15H,4-5,7-8H2,1-3H3 |
InChI Key |
ICGDYFNHKZNIKO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C(C1)C(=CC(=C2OC)OC)CO |
Origin of Product |
United States |
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